Azonane hydrochloride Azonane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17778913
InChI: InChI=1S/C8H17N.ClH/c1-2-4-6-8-9-7-5-3-1;/h9H,1-8H2;1H
SMILES:
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

Azonane hydrochloride

CAS No.:

Cat. No.: VC17778913

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

Azonane hydrochloride -

Specification

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name azonane;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-2-4-6-8-9-7-5-3-1;/h9H,1-8H2;1H
Standard InChI Key MANFXEIGLYXRKD-UHFFFAOYSA-N
Canonical SMILES C1CCCCNCCC1.Cl

Introduction

Azonane hydrochloride belongs to the azonane family, defined by a nine-membered saturated ring containing a single nitrogen atom. The hydrochloride salt form incorporates a chlorine atom, enhancing its stability and solubility in aqueous environments . While the exact molecular formula of Azonane hydrochloride is not explicitly detailed in non-restricted sources, related compounds such as Azonane-1-carbonyl chloride (C₉H₁₆ClNO) provide a structural reference, differing primarily in the substitution of a carbonyl chloride group for the hydrochloride moiety .

The nitrogen atom within the azonane ring confers basicity, enabling protonation under acidic conditions. This property is critical for its salt formation and interaction with biological targets. Comparative analysis with smaller heterocycles like azetidine (four-membered ring) and morpholine (six-membered ring with oxygen) highlights Azonane hydrochloride’s distinct reactivity profile, attributed to reduced ring strain and increased conformational flexibility .

Synthetic Routes and Methodological Insights

The synthesis of Azonane-related structures often involves multi-step sequences leveraging cyclization and rearrangement reactions. A notable approach, adapted from the synthesis of palhinine A’s isotwistane core, involves:

  • Grignard Addition/Oxy-Cope Rearrangement: Introduction of an allyl group to a cyclohexanone precursor, followed by oxy-Cope rearrangement to establish a bicyclic intermediate .

  • Transannular Aldol Reaction: Cyclization via aldol condensation to form a bicyclo[2.2.2]octanone framework, a strategy applicable to constructing azonane’s nine-membered ring .

  • Intramolecular Cycloaddition: For five-membered ring formation, nitrile oxide-alkene [3+2] cycloadditions offer stereochemical control, a method potentially adaptable to functionalize Azonane hydrochloride derivatives .

These methodologies underscore the versatility of modern organic synthesis in accessing complex azonane architectures, though direct applications to Azonane hydrochloride require further validation.

Physicochemical Properties

As a hydrochloride salt, Azonane hydrochloride likely exhibits high solubility in water and polar organic solvents, a trait critical for pharmaceutical formulation. Its stability under physiological conditions remains uncharacterized, but analogous compounds demonstrate moderate stability, with degradation pathways involving ring-opening or oxidation . The following table summarizes inferred properties based on structural analogs:

PropertyAzonane Hydrochloride (Inferred)Azonane-1-carbonyl Chloride
Molecular FormulaC₈H₁₈ClN (hypothesized)C₉H₁₆ClNO
Molecular Weight (g/mol)~179.7189.68
SolubilityHigh in water, polar solventsModerate in organic solvents
ReactivityBasic nitrogen; salt stabilityElectrophilic carbonyl chloride

Pharmacological and Industrial Applications

Azonane derivatives, including hydrochloride salts, are explored for their bioactivity. Key areas include:

  • Acetylcholinesterase Inhibition: Lycopodium alkaloids with azonane motifs exhibit inhibitory effects on acetylcholinesterase, a target for neurodegenerative therapies .

  • Receptor Modulation: Patent literature describes azonane-containing amides as modulators of enzymatic activity, suggesting potential for Azonane hydrochloride in designing receptor-targeted drugs .

  • Chemical Intermediates: The compound’s nitrogen-rich structure positions it as a precursor for synthesizing heterocyclic pharmaceuticals and agrochemicals .

Research Frontiers and Challenges

Current research prioritizes elucidating Azonane hydrochloride’s biological interactions and optimizing synthetic yields. Challenges include:

  • Stereochemical Control: Achieving enantioselective synthesis of the azonane ring remains complex due to conformational flexibility .

  • Bioavailability: Enhancing membrane permeability through structural modifications, such as prodrug formulations, is critical for therapeutic applications .

  • Toxicological Profiling: Preliminary assessments of azonane derivatives indicate low acute toxicity, but long-term effects require rigorous evaluation .

Comparative Analysis with Related Heterocycles

Azonane hydrochloride’s nine-membered ring distinguishes it from smaller heterocycles in both reactivity and application:

CompoundRing SizeKey FeaturesApplications
Azetidine4High ring strain; strong basicityPolymer chemistry
Morpholine6Oxygen atom; solvent propertiesPharmaceuticals, solvents
Azonane Hydrochloride9Low strain; conformational flexibilityDrug discovery, synthesis

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